molecular formula C8H16N2 B1427057 2-Methyl-2,7-diazaspiro[3.5]nonane CAS No. 933689-90-8

2-Methyl-2,7-diazaspiro[3.5]nonane

Cat. No. B1427057
M. Wt: 140.23 g/mol
InChI Key: HZIOUJPPUCIXBS-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2 . It contains a total of 27 bonds, including 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Azetidine .


Synthesis Analysis

The synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane involves the structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The 2,7-diazaspiro[3.5]nonane series has shown compounds with higher binding affinity compared to the diazabicyclo[4.3.0]nonane .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2,7-diazaspiro[3.5]nonane includes a four-membered ring and a six-membered ring, along with secondary and tertiary aliphatic amines . The average mass of the molecule is 140.226 Da, and the monoisotopic mass is 140.131348 Da .


Physical And Chemical Properties Analysis

The molecular formula of 2-Methyl-2,7-diazaspiro[3.5]nonane is C8H16N2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .

Scientific Research Applications

  • Improved Synthesis Techniques : 2,7-Diazaspiro[4.4] nonane, a related compound to 2-Methyl-2,7-diazaspiro[3.5]nonane, has been synthesized through improved methods, enhancing efficiency and yield. This process involved nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, with structures characterized by 1H NMR and Mass spectra (Ji Zhiqin, 2004).

  • Synthesis of Methyl-Substituted Spirocyclic Systems : Methyl-substituted spirocyclic systems, including 2,7-diazaspiro[3.5]nonane, were developed for pharmaceutical applications. These systems offer two differentiated sites for functionalization, facilitating a variety of chemical modifications (Smith et al., 2016).

  • Antitubercular Agents Development : New benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties have been designed as antitubercular agents. These compounds show promising in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).

  • Spiroindoline Skeleton in Alkaloids : The spiroindoline structure featuring 2,7-diazaspiro[4.4]nonane is found in various biologically active monoterpene indole alkaloids. Catalytic asymmetric cascade reactions have been developed to construct spiroindolines, demonstrating their potential in medicinal chemistry (Pan et al., 2020).

  • Development of Fluoroquinolone Antibacterials : Fluoroquinolone antibacterials have been synthesized with 2,7-diazaspiro[4.4]nonane substitutions, demonstrating potent Gram-positive and Gram-negative activity. This highlights the compound's potential in developing new antibacterial agents (Culbertson et al., 1990).

  • Inhibition of Osteoclast Activities : Novel 2,7-diazaspiro[4,4]nonane derivatives have been synthesized to inhibit osteoclast activities, which are essential for physiological and pathological bone resorption. These compounds could lead to new treatments for osteoporosis without affecting bone formation (Mounier et al., 2020).

Safety And Hazards

2-Methyl-2,7-diazaspiro[3.5]nonane is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The 2,7-diazaspiro[3.5]nonane core, which is present in 2-Methyl-2,7-diazaspiro[3.5]nonane, has been identified as important for the development of sigma-1 receptor (S1R) compounds with specific agonist or antagonist profiles . This suggests potential future directions in the development of novel therapeutic agents for the treatment of various human conditions .

properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-8(7-10)2-4-9-5-3-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIOUJPPUCIXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728697
Record name 2-Methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,7-diazaspiro[3.5]nonane

CAS RN

933689-90-8
Record name 2-Methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xiong, M Foulk, L Aschenbrenner, J Fan… - Bioorganic & medicinal …, 2013 - Elsevier
Targeting viral polymerases has been a proven and attractive strategy for antiviral drug discovery. Herein we describe our effort in improving the antiviral activity and physical properties …
Number of citations: 65 www.sciencedirect.com

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